(R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
CAS No.:
Cat. No.: VC13509937
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O4 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | methyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1 |
| Standard InChI Key | HNGRJOCEIWGCTB-ZCFIWIBFSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CN)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(CN)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CN)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a methyl ester at the carboxyl terminus, a Boc-protected amino group at the α-position (C2), and a free amino group at the β-position (C3). The Boc group [(tert-butoxycarbonyl)] provides steric protection for the α-amino group, enabling selective reactivity at the β-position . The R-configuration ensures enantioselective interactions in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₄ |
| Molecular Weight | 218.25 g/mol |
| Exact Mass | 218.1267 g/mol |
| LogP (Partition Coefficient) | ~1.2 (estimated) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The compound’s solubility profile aligns with Boc-protected amino esters, which exhibit limited water solubility due to hydrophobic tert-butyl groups .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves three steps:
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Esterification: Starting from L-aspartic acid, methyl ester formation via thionyl chloride (SOCl₂) and methanol yields methyl L-aspartate .
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Selective Protection: The α-amino group is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
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Deprotection: The β-carboxyl group remains unprotected, while the α-amino group retains Boc protection.
A study on analogous Boc-protected amino esters achieved a 67% yield over three steps, highlighting the efficiency of this approach .
Reaction Scheme:
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Esterification:
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Boc Protection:
Applications in Organic Synthesis
Pharmaceutical Intermediates
Biological Activity and Mechanistic Insights
Enzyme Interactions
The β-amino group forms hydrogen bonds with catalytic residues in enzymes, modulating substrate binding. In vitro studies on Boc-protected analogs demonstrate inhibitory effects on proteases, suggesting potential therapeutic applications .
Case Study: Biotin Synthesis
A 2014 study synthesized a biotin intermediate from L-cystine using a Boc-protected amino ester, achieving a 67% yield . This highlights the compound’s utility in multistep syntheses requiring chiral fidelity.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Boc-Protected Amino Esters
The free β-amino group in the target compound enables unique reactivity compared to halogenated or aromatic analogs .
Industrial and Research Implications
Scalability Challenges
Industrial production requires optimizing Boc deprotection conditions to minimize side reactions. Continuous flow reactors improve yield by enhancing mass transfer during esterification.
Future Directions
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Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective β-amino acid synthesis.
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Drug Discovery: Leveraging the compound’s scaffold for designing protease inhibitors or G-protein-coupled receptor modulators.
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